molecular formula C5H8ClNO3 B13849162 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride CAS No. 873-46-1

3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride

Cat. No.: B13849162
CAS No.: 873-46-1
M. Wt: 165.57 g/mol
InChI Key: AZOANCZWSITZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, also known as L-Glutamic Anhydride Hydrochloride, is a cyclic derivative of glutamic acid formed via intramolecular dehydration. Its structure comprises a six-membered pyran ring with oxygen as the heteroatom, a dione functional group at positions 2 and 6, and an amino substituent at position 3. The hydrochloride salt form enhances its crystallinity and stability, making it suitable for synthetic and pharmaceutical applications .

Properties

CAS No.

873-46-1

Molecular Formula

C5H8ClNO3

Molecular Weight

165.57 g/mol

IUPAC Name

3-aminooxane-2,6-dione;hydrochloride

InChI

InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H

InChI Key

AZOANCZWSITZTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C1N.Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial activity. For example, certain derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. The activity is often enhanced by specific substituents at the C-2 and C-6 positions of the pyran ring .

CompoundMinimum Inhibitory Concentration (µg/mL)Target Organism
3-Aminodihydro-2H-pyran derivative1.56Staphylococcus aureus
Another derivative0.75Streptococcus sp.

Anti-inflammatory and Antitumor Activities

The compound has been investigated for its anti-inflammatory properties, particularly in reducing levels of tumor necrosis factor-alpha (TNF-α), which is implicated in various inflammatory diseases . Additionally, it has been noted for potential applications in treating autoimmune diseases and cancers due to its ability to modulate immune responses.

Drug Development

3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as anti-cancer agents and in the treatment of chronic inflammatory diseases .

Case Studies

  • Inflammatory Disease Treatment : A study demonstrated that compounds derived from this compound significantly reduced TNF-α levels in animal models of endotoxemia .
  • Antimicrobial Efficacy : Another investigation showed that specific derivatives exhibited potent antimicrobial activity, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Heteroatoms Key Substituents Salt/Counterion
3-Aminodihydro-2H-pyran-2,6(3H)-dione HCl Pyran O Amino, dione Hydrochloride
5-Chloro-6-phenylpyridazin-3(2H)-ones Pyridazinone 2N Chloro, phenyl, alkyl groups Neutral
Quinazolin-2,4-(1H,3H)-diones Quinazoline 2N Trifluoromethyl, ribose Neutral
3H-Pyridine-2,6-diones Pyridine 1N Dione Neutral

Key Observations :

  • Heteroatom Influence: The pyran core (oxygen) in the target compound contrasts with nitrogen-rich cores in pyridazinones (2N), quinazolinediones (2N), and pyridinediones (1N).
  • Functional Groups: The amino group in the target compound enables nucleophilic reactivity, while chloro and trifluoromethyl groups in analogs enhance lipophilicity and metabolic stability .

Key Observations :

  • The target compound’s synthesis likely involves acid-mediated cyclization, whereas pyridazinones require alkylation under basic conditions .
  • Quinazolinediones employ specialized coupling agents (e.g., silylation) for ribose attachment, reflecting their use in nucleoside analog development .

Physicochemical and Reactivity Profiles

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like pyridinediones .
  • Reactivity: The amino group in the target compound facilitates Schiff base formation or acylation, whereas chloro-substituted pyridazinones undergo nucleophilic aromatic substitution .

Preparation Methods

Preparation via Protection, Cyclization, and Deprotection from L-Glutamine

Overview

The most documented and industrially practical method starts from L-Glutamine , a cheap and readily available amino acid. This method involves three main steps:

  • N-protection of L-Glutamine in alkaline medium to yield a tertiary butoxycarbonyl (Boc) protected intermediate.
  • Cyclization of the protected intermediate in anhydrous conditions catalyzed by 4-dimethylaminopyridine (DMAP) and N,N'-carbonyldiimidazole (CDI) to form the protected 3-aminodihydro-2H-pyran-2,6(3H)-dione.
  • Acidic deprotection and conversion to the hydrochloride salt to yield the target compound.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Reagents Yield (%) Purity (HPLC) Notes
1. N-Protection Alkaline medium, temperature not specified L-Glutamine, Boc anhydride or equivalent Not explicitly stated High Formation of tertiary butoxycarbonyl-L-glutamine
2. Cyclization Anhydrous tetrahydrofuran (THF), DMAP catalyst, room temperature, 4 hours reflux N,N'-carbonyldiimidazole (CDI), DMAP 79.6% 99.1% Formation of Boc-protected 3-aminodihydro-2H-pyran-2,6(3H)-dione
3. Deprotection and Salt Formation Methanolic HCl (2 M), 0°C to room temp, overnight reaction Methanol, HCl 94.8% 99.5% Final product as hydrochloride salt

The overall process is characterized by mild reaction conditions, absence of high-pressure hydrogenation, and suitability for scale-up. The purity of the final product is consistently high (>99% by HPLC), and the yields are satisfactory for industrial synthesis.

Synthetic Route Summary

  • Step 1: L-Glutamine is treated under alkaline conditions with a protecting agent to yield N-Boc-L-glutamine.
  • Step 2: The protected intermediate undergoes intramolecular cyclization catalyzed by DMAP and CDI in anhydrous THF to form the Boc-protected 3-aminodihydro-2H-pyran-2,6(3H)-dione.
  • Step 3: Acidic treatment with methanolic hydrochloric acid removes the Boc group and simultaneously forms the hydrochloride salt of 3-aminodihydro-2H-pyran-2,6(3H)-dione.

This method's advantages include the use of inexpensive starting materials, simple reaction steps, mild conditions, and high product purity and stability.

Alternative Methods Involving Hydrogenation and Substituted Derivatives

While the above method is the most direct for 3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, related compounds and derivatives have been prepared via catalytic hydrogenation and condensation reactions, which provide insights into alternative synthetic strategies.

Hydrogenation Route

  • Starting from nitro-substituted benzene derivatives, catalytic hydrogenation over palladium on carbon (Pd/C) under mild pressure (50 psi) reduces nitro groups to amines.
  • Subsequent condensation with 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2,6(3H)-dione derivatives yields substituted 2H-pyran-2,6(3H)-dione compounds.
  • These methods are more complex and typically used for substituted derivatives rather than the simple this compound itself.

Applications to Related Compounds

  • These synthetic routes are useful for generating derivatives with pharmaceutical activity, but they involve more steps and harsher conditions compared to the L-glutamine route.
  • Analytical data from elemental analysis and melting points confirm the identity and purity of these derivatives.

Process Insights and Industrial Considerations

Parameter Description Industrial Implication
Starting Material L-Glutamine Readily available, low cost
Reaction Conditions Mild, ambient to reflux temperatures, no high pressure Easy scale-up, safer operation
Catalysts DMAP, CDI Common reagents, cost-effective
Purification Crystallization from methanol/ethyl acetate Simple isolation, high purity
Yield Approx. 75-95% per step High overall yield
Product Form Hydrochloride salt Stable, easy to handle

The preparation method using L-glutamine as starting material is favored for industrial production due to its simplicity, cost-effectiveness, and high purity of the final product. The process avoids the need for high-pressure hydrogenation or expensive reagents and can be readily scaled.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Purity (%) Notes
Protection-Cyclization-Deprotection L-Glutamine N-Boc protection, cyclization with CDI, acid deprotection 75-95 per step >99 (HPLC) Mild, scalable, industrially viable
Catalytic Hydrogenation and Condensation Nitro-substituted benzenes + 3,5-diacetyl-4,6-dihydroxy-2H-pyranone Hydrogenation, condensation, purification Variable Confirmed by elemental analysis More complex, for derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a suitable amine with a dihydro-2H-pyran-2,6-dione precursor under acidic conditions. For example, analogous compounds (e.g., 3-Aminodihydrofuran-2,5-dione hydrochloride) are synthesized via nucleophilic substitution followed by cyclization . Purification often employs recrystallization using solvents like ethanol or methanol to remove unreacted starting materials and byproducts. Purity can be verified via melting point analysis and HPLC .

Q. How can researchers analytically characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the bicyclic structure and stereochemistry.
  • FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (ESI or EI-MS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as seen in structurally related dihydropyran-diones .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the lactam ring. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways. Analytical monitoring via TLC or HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can pharmacokinetic parameters of this compound be evaluated in preclinical models?

  • Methodological Answer : Intravenous administration in animal models (e.g., rabbits) followed by blood sampling at intervals allows quantification via LC-MS/MS. Key parameters like CmaxC_{\text{max}}, t1/2t_{1/2}, and bioavailability can be calculated using non-compartmental analysis. For injectable formulations, relative bioavailability studies comparing plasma AUC values are critical .

Q. What experimental strategies assess the biological activity of this compound in platelet aggregation studies?

  • Methodological Answer : Flow cytometry using fluorescently labeled anti-GPIIb/IIIa antibodies can evaluate platelet receptor inhibition. In vivo models (e.g., ferric chloride-induced arterial thrombosis in rodents) quantify antithrombotic efficacy. Comparative studies with reference drugs (e.g., eptifibatide) establish potency .

Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?

  • Methodological Answer :

  • Molecular docking (using software like AutoDock Vina) to predict binding interactions with platelet GPIIb/IIIa receptors.
  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Enzyme inhibition assays (e.g., ADP-induced platelet activation) to confirm functional antagonism .

Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3-amino or pyran-dione positions.
  • Computational modeling : Density functional theory (DFT) calculates electronic effects on reactivity.
  • Biological testing : Compare IC₅₀ values in platelet aggregation assays to correlate structural modifications with activity .

Q. How can formulation challenges (e.g., solubility) be addressed for in vivo delivery?

  • Methodological Answer :

  • Salt selection : Hydrochloride salts improve aqueous solubility.
  • Nanocarriers : Liposomal encapsulation or PEGylation enhances bioavailability.
  • pH-dependent release : Enteric coatings protect against gastric degradation, as demonstrated for related dihydropyran-diones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.